molecular formula C18H20Cl2N2O2 B12130190 1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol

1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol

Cat. No.: B12130190
M. Wt: 367.3 g/mol
InChI Key: DIAFQPGVESOYBV-UHFFFAOYSA-N
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Description

1-(3,6-Dichloro-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol typically involves multi-step organic reactions. The starting material is often a carbazole derivative, which undergoes chlorination to introduce the dichloro groups at the 3 and 6 positions. This is followed by a series of reactions to introduce the hydroxy-ethyl and methyl-amino groups at the appropriate positions on the propanol backbone. Common reagents used in these reactions include chlorinating agents, alkylating agents, and reducing agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dichloro-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl group.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy-ethyl group would yield a ketone or aldehyde, while substitution of the chloro groups could yield a variety of substituted carbazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    1-(3,6-Dichloro-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol: can be compared with other carbazole derivatives such as:

Uniqueness

The uniqueness of 1-(3,6-Dichloro-carbazol-9-yl)-3-[(2-hydroxy-ethyl)-methyl-amino]-propan-2-ol lies in its specific substitution pattern and the presence of both hydroxy-ethyl and methyl-amino groups. This unique structure may confer distinct biological activities or material properties compared to other carbazole derivatives.

Properties

Molecular Formula

C18H20Cl2N2O2

Molecular Weight

367.3 g/mol

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-[2-hydroxyethyl(methyl)amino]propan-2-ol

InChI

InChI=1S/C18H20Cl2N2O2/c1-21(6-7-23)10-14(24)11-22-17-4-2-12(19)8-15(17)16-9-13(20)3-5-18(16)22/h2-5,8-9,14,23-24H,6-7,10-11H2,1H3

InChI Key

DIAFQPGVESOYBV-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O

Origin of Product

United States

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